N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine
Description
Properties
Molecular Formula |
C11H14ClN5O |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C11H14ClN5O/c1-3-17-15-11(14-16-17)13-7-8-6-9(12)4-5-10(8)18-2/h4-6H,3,7H2,1-2H3,(H,13,15) |
InChI Key |
JQZMLTFCBANVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Azide-Nitrile Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide is a foundational method for tetrazole synthesis. For the target compound:
- Step 1 : React 5-chloro-2-methoxybenzyl cyanide with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or under acidic conditions (HCl/DMF) to form 1-(5-chloro-2-methoxybenzyl)-1H-tetrazol-5-amine .
- Step 2 : Alkylate the tetrazole amine with ethyl bromide or iodide in a polar aprotic solvent (e.g., DMF) using a base (K₂CO₃) to introduce the 2-ethyl substituent.
Key Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Cycloaddition | ZnCl₂, H₂O, reflux, 12 h | 65–78 | |
| Alkylation | K₂CO₃, DMF, 80°C, 6 h | 70–85 |
Thiourea Desulfurization
This method leverages thiophilic agents to convert thioureas to tetrazoles:
- Step 1 : Synthesize 1-(5-chloro-2-methoxybenzyl)thiourea by reacting 5-chloro-2-methoxybenzylamine with thiophosgene.
- Step 2 : Treat the thiourea with sodium azide and bismuth nitrate under microwave irradiation (100°C, 15 min) to yield 1-(5-chloro-2-methoxybenzyl)-1H-tetrazol-5-amine .
- Step 3 : Perform N-ethylation using ethyl triflate and a hindered base (e.g., DBU) in acetonitrile.
- Microwave conditions reduce reaction time by >90% compared to conventional heating.
- Bismuth nitrate enhances regioselectivity for the 1-substituted isomer.
Multi-Component Reaction (MCR)
A one-pot approach using aldehydes, amines, and azides:
- Reactants :
- 5-Chloro-2-methoxybenzaldehyde
- Ethylamine
- Sodium azide
- Conditions : Bi(NO₃)₃·5H₂O (catalyst), DMF, 100°C, microwave (20 min).
- In situ formation of an imine intermediate.
- [3+2] Cycloaddition with azide to directly yield 2-ethyl-2H-tetrazol-5-amine .
- Schiff base formation with 5-chloro-2-methoxybenzaldehyde followed by reduction (NaBH₄).
Yield : 68–74% (over three steps).
Post-Functionalization of Preformed Tetrazoles
- Intermediate : Start with 2-ethyl-2H-tetrazol-5-amine (synthesized via or).
- Coupling : React with 5-chloro-2-methoxybenzyl bromide under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C).
- Competing N1 vs. N2 alkylation requires careful base selection (e.g., TMG vs. K₂CO₃).
- Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Regioselectivity Control
Electronic and steric factors dictate substitution patterns:
- Electron-rich amines favor N1 substitution (e.g., 5-chloro-2-methoxybenzyl group).
- Bulky alkyl groups (e.g., ethyl) prefer N2 due to steric hindrance at N1.
- Use non-polar solvents (e.g., toluene) to enhance N2 selectivity during alkylation.
- Low-temperature conditions (0–5°C) minimize isomerization.
Summary of Key Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Azide-Nitrile | High scalability | Long reaction times | 65–85 |
| Thiourea Desulfurization | Rapid under microwave | Requires toxic thiophosgene | 70–78 |
| MCR | One-pot efficiency | Limited substrate scope | 68–74 |
| Post-Functionalization | Modularity | Multiple purification steps | 60–72 |
Critical Analysis
- Efficiency : The MCR route () offers the shortest synthesis time (20–40 min) but requires specialized equipment (microwave reactor).
- Sustainability : Azide-nitrile cycloaddition () avoids heavy metals but generates stoichiometric HCl waste.
- Regioselectivity : Bismuth nitrate in MCR ensures >90% N1 substitution for aromatic amines, while alkylation conditions () favor N2 for ethyl groups.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound featuring a tetrazole ring, a chloro-substituted benzyl group, and an ethyl group, garnering interest across various scientific fields due to its unique structure and potential applications.
This compound interacts with specific molecular targets, notably enzymes, inhibiting them by binding to their active sites. This can result in anti-inflammatory or anti-cancer activities by disrupting normal enzyme function in crucial biochemical pathways. Tetrazole derivatives, including this compound, exhibit a broad spectrum of pharmacological activities.
Research Findings
Recent studies indicate potential therapeutic applications of the compound:
- Antibacterial Activity : Derivatives of tetrazole compounds show antibacterial properties against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL, comparable to standard antibiotics like Ciprofloxacin and Erythromycin.
- Cytotoxic Activity : In vitro studies have demonstrated the compound's ability to inhibit the growth of various human cancer cell lines while showing low toxicity towards normal cells, suggesting potential for effective cancer therapies.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives with Alkyl and Aryl Substituents
N-(2-Chlorobenzyl)-1-Methyl-1H-Tetrazol-5-Amine
- Structure : 1-methyltetrazole with a 2-chlorobenzyl group.
- Properties: Molecular weight: 223.664 g/mol (C₉H₁₀ClN₅) . The 2-chloro substituent on the benzyl group may enhance halogen bonding interactions in biological targets .
1-Ethyl-N-[(Thiophen-2-yl)Methyl]-1H-Tetrazol-5-Amine
- Structure : Ethyl-substituted tetrazole with a thiophene-methyl group.
- Properties :
2-Methyl-2H-Tetrazol-5-Amine
- Structure : Simplest analog with a methyl group at the 2-position.
- Key Findings :
Benzyl-Substituted Heterocycles with Varied Cores
(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine
- Core : Thiadiazole instead of tetrazole.
- Properties :
5-(4-Chloro-2-Fluorobenzyl)-1,3-Thiazol-2-Amine
- Core : Thiazole with a chloro-fluorobenzyl group.
- Properties: Molecular formula: C₁₀H₈ClFN₂S .
Biological Activity
N-(5-chloro-2-methoxybenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound notable for its unique molecular structure, which includes a tetrazole ring, a chloro-substituted benzyl group, and an ethyl group. These structural components contribute to its diverse biological activities and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN5O |
| Molecular Weight | 267.71 g/mol |
| IUPAC Name | N-[(5-chloro-2-methoxyphenyl)methyl]-2-ethyltetrazol-5-amine |
| InChI Key | JQZMLTFCBANVQB-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes. The compound has been shown to inhibit certain enzymes by binding to their active sites, which can lead to various biological effects, including:
- Anti-inflammatory effects
- Anti-cancer properties
These activities are attributed to the compound's ability to disrupt normal enzyme function, which is crucial in various biochemical pathways.
Research Findings
Recent studies have explored the compound's potential therapeutic applications. For instance, it has been investigated for:
- Antibacterial Activity : Preliminary data suggest that derivatives of tetrazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives ranged from 0.25 to 4 µg/mL, indicating promising antibacterial efficacy comparable to standard antibiotics like Ciprofloxacin and Erythromycin .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound derivatives can inhibit the growth of various human cancer cell lines while showing low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of several tetrazole derivatives, including those related to this compound. The results showed that these compounds effectively inhibited the growth of clinical strains of Staphylococcus aureus and Klebsiella pneumoniae, with some exhibiting MIC values as low as 0.25 µg/mL .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of the compound against various cancer cell lines using the MTT assay. The findings indicated that certain derivatives had IC50 values lower than those of reference drugs like doxorubicin, suggesting potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
